An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-1-methyl-1H-1,2,3-triazole
An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-1-methyl-1H-1,2,3-triazole
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a reliable and well-documented synthetic pathway for obtaining 4,5-dibromo-1-methyl-1H-1,2,3-triazole, a key halogenated heterocyclic building block in medicinal chemistry and materials science. The described methodology is a two-step process commencing with the electrophilic bromination of the parent 1H-1,2,3-triazole, followed by a regioselective N-methylation. This document delves into the mechanistic underpinnings of each synthetic step, offers detailed experimental protocols, and presents the expected outcomes and characterization data. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability for researchers in the field.
Introduction: The Significance of 4,5-Dibromo-1-methyl-1H-1,2,3-triazole
The 1,2,3-triazole moiety is a cornerstone in modern synthetic chemistry, renowned for its applications in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of bromine atoms onto the triazole core, as seen in 4,5-dibromo-1-methyl-1H-1,2,3-triazole, provides a versatile scaffold for further molecular elaboration. The two bromine atoms serve as excellent leaving groups, enabling a wide array of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to introduce diverse functionalities. This strategic halogenation allows for the rapid construction of complex molecular libraries, making this compound an invaluable intermediate for drug discovery and the development of novel functional materials.[2]
This guide will focus on a robust and reproducible two-step synthesis pathway, providing the necessary detail for its successful implementation in a laboratory setting.
Overall Synthesis Pathway
The synthesis of 4,5-dibromo-1-methyl-1H-1,2,3-triazole is most effectively achieved through a two-step sequence. The first step involves the direct bromination of the commercially available 1H-1,2,3-triazole to yield 4,5-dibromo-1H-1,2,3-triazole. The subsequent step is the methylation of this intermediate to afford the final product.
Caption: Overall two-step synthesis workflow for 4,5-dibromo-1-methyl-1H-1,2,3-triazole.
Step 1: Synthesis of 4,5-Dibromo-1H-1,2,3-triazole
Mechanistic Rationale
The synthesis of 4,5-dibromo-1H-1,2,3-triazole is achieved through the electrophilic aromatic bromination of the 1H-1,2,3-triazole ring.[3] The triazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. In this reaction, molecular bromine (Br₂) acts as the brominating agent. The reaction is typically carried out in an aqueous medium. The C-H bonds at the 4 and 5 positions of the triazole ring are substituted by bromine atoms.
Experimental Protocol
Materials:
-
1H-1,2,3-Triazole
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Bromine (Br₂)
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Deionized Water
Procedure: [3]
-
To a 500 mL Erlenmeyer flask, add 1H-1,2,3-triazole (20.0 g, 290 mmol) and 200 mL of deionized water.
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Stir the solution and slowly add bromine (20.0 mL, 389 mmol) over a period of 20 minutes. Caution: Bromine is highly corrosive and toxic. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
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Heat the reaction mixture to 50 °C and continue stirring for 3 hours, during which a precipitate will form.
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Collect the precipitate by vacuum filtration and wash thoroughly with a copious amount of water.
-
To the filtrate, add another 20.0 mL (389 mmol) of bromine and stir for an additional 18 hours at room temperature.
-
Collect the newly formed precipitate by vacuum filtration and wash with approximately 100 mL of water.
-
A final portion of bromine (10.0 mL, 194 mmol) can be added to the filtrate and stirred for another 18 hours to maximize the yield.
-
Collect the last of the precipitate and wash with approximately 100 mL of water.
-
Combine all the collected product and dry in a vacuum oven to yield 4,5-dibromo-1H-1,2,3-triazole as an off-white solid.
Expected Yield and Characterization
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Expected Yield: 98.7%[3]
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Appearance: Off-white solid[3]
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Molecular Formula: C₂HBr₂N₃[3]
-
Molecular Weight: 226.86 g/mol [3]
-
CAS Number: 15294-81-2[3]
Step 2: Synthesis of 4,5-Dibromo-1-methyl-1H-1,2,3-triazole
Mechanistic Rationale
The second step involves the N-methylation of the 4,5-dibromo-1H-1,2,3-triazole intermediate. This is a nucleophilic substitution reaction where the deprotonated triazole acts as a nucleophile, attacking the electrophilic methyl group of iodomethane. Potassium carbonate (K₂CO₃) is used as a base to deprotonate the triazole ring, forming the triazolide anion. The reaction is typically carried out in an aprotic polar solvent such as tetrahydrofuran (THF). It is important to note that methylation can occur at either the N-1 or N-2 position of the triazole ring, leading to a mixture of isomers. However, the 1-methyl isomer is often the major product under these conditions. Subsequent purification is necessary to isolate the desired 4,5-dibromo-1-methyl-1H-1,2,3-triazole.
Caption: Simplified mechanism of N-methylation of 4,5-dibromo-1H-1,2,3-triazole.
Experimental Protocol
Materials:
-
4,5-Dibromo-1H-1,2,3-triazole
-
Iodomethane (CH₃I)
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Potassium Carbonate (K₂CO₃)
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Tetrahydrofuran (THF)
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Methyl tert-butyl ether (MTBE)
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Hexane
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Anhydrous Magnesium Sulfate (MgSO₄)
Procedure: [4]
-
Dissolve 4,5-dibromo-1H-1,2,3-triazole (10.0 g, 44.1 mmol) in 90 mL of tetrahydrofuran in a round-bottom flask.
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Add potassium carbonate (6.1 g, 44.2 mmol) to the solution.
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Cool the reaction mixture to -10 °C using an appropriate cooling bath.
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Slowly add iodomethane (7.5 g, 53 mmol) to the cooled mixture.
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Allow the reaction system to warm to 35-40 °C and continue stirring until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction by adding 50 mL of water.
-
Remove the tetrahydrofuran (~90 mL) by distillation under reduced pressure.
-
Extract the aqueous residue with methyl tert-butyl ether.
-
Dry the combined organic phases over anhydrous magnesium sulfate.
-
Concentrate the organic phase to dryness under reduced pressure.
-
To the residual solid, add 10 mL of methyl tert-butyl ether.
-
Slowly add 70 mL of hexane dropwise to induce precipitation of the solid product.
-
Continue stirring for 1-2 hours at room temperature after the addition of hexane is complete.
-
Collect the solid product by filtration to obtain pure 4,5-dibromo-1-methyl-1H-1,2,3-triazole.
Expected Yield and Characterization
-
Expected Yield: 57%[4]
-
Appearance: Solid[4]
-
Molecular Formula: C₃H₃Br₂N₃[5]
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Molecular Weight: 240.89 g/mol [5]
-
CAS Number: 25537-64-8[5]
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IUPAC Name: 4,5-dibromo-1-methyl-1H-1,2,3-triazole[5]
-
SMILES: CN1N=NC(Br)=C1Br[5]
Quantitative Data Summary
| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percentage Yield (%) |
| 1 | 1H-1,2,3-Triazole | 69.07 | 20.0 | 290 | 4,5-Dibromo-1H-1,2,3-triazole | 226.86 | 65.79 | 64.85 | 98.7 |
| 2 | 4,5-Dibromo-1H-1,2,3-triazole | 226.86 | 10.0 | 44.1 | 4,5-Dibromo-1-methyl-1H-1,2,3-triazole | 240.89 | 10.62 | 5.8 | 57 |
Conclusion
This guide has detailed a reliable and efficient two-step synthesis pathway for 4,5-dibromo-1-methyl-1H-1,2,3-triazole, a valuable building block in contemporary chemical research. By following the outlined protocols for the electrophilic bromination of 1H-1,2,3-triazole and the subsequent N-methylation, researchers can consistently obtain this key intermediate. The provided mechanistic insights and detailed experimental procedures are intended to facilitate the successful implementation of this synthesis, empowering further innovation in the fields of medicinal chemistry and materials science.
References
- Gogoi, P., & Deori, K. (2025). Regioselective Synthesis of 1,4-Disubstituted 1,2,3-Triazoles: Advances in Click Chemistry and Multicomponent Reaction Engineering. Synlett.
-
ResearchGate. (n.d.). Scheme 3Regioselective synthesis of 1,4-disubstituted... Retrieved from [Link]
-
RSC Publishing. (n.d.). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Retrieved from [Link]
-
arkat usa. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). BROMINATION OF 2-PHENYL-1,2,3,2H-TRIAZOLE. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Synthesis of 1,4,5‐Trisubstituted‐1,2,3‐Triazoles from Aryl Azides and Enaminones. Retrieved from [Link]
-
Frontiers. (n.d.). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Retrieved from [Link]
-
ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]
-
arkat usa. (n.d.). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC). (n.d.). Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate.
-
ACS Publications. (2024). Chiral Triazole-Substituted Iodonium Salts in Enantioselective Halogen Bond Catalysis. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. Retrieved from [Link]
-
Reddit. (2021). 4,5-Dibromo-1-methyl-1H-1,2,3-triazole Crystals. Retrieved from [Link]
-
PubChem. (n.d.). 4,5-dibromo-1-methyl-1H-1,2,3-triazole. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). A simple route towards the synthesis of 1,4,5-trisubstituted 1,2,3- triazoles from primary amines and 1,3-dicarbonyl compounds under metal free conditions. Retrieved from [Link]
Sources
- 1. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. China Intermediates 4,5-Dibromo-1H-1,2,3-triazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. 4,5-DibroMo-2-Methyl-2H-1,2,3-triazole synthesis - chemicalbook [chemicalbook.com]
- 5. 4,5-dibromo-1-methyl-1H-1,2,3-triazole 95% | CAS: 25537-64-8 | AChemBlock [achemblock.com]
